1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride is a chemical compound characterized by its unique structural features, which include a piperidine ring and an azepane ring. The compound has the molecular formula C₁₃H₂₈Cl₂N₂ and is known for its potential applications in various scientific fields, including medicinal chemistry and biological research. This compound is often used as a building block in the synthesis of more complex molecules and is investigated for its pharmacological properties.
1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride is classified under organic compounds, specifically within the category of nitrogen-containing heterocycles. It is part of a broader class of compounds that includes piperidine and azepane derivatives, which are significant in medicinal chemistry due to their biological activity. The compound can be sourced from chemical suppliers and is often utilized in research laboratories for various applications, including drug development.
The synthesis of 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride typically involves several steps:
Technical details regarding the synthesis may vary based on specific protocols used in different laboratories or industrial settings.
The molecular structure of 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride can be represented as follows:
The structure features a piperidine ring attached to an ethyl group that connects to an azepane ring, contributing to its unique chemical properties.
The compound's structural data can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to confirm its three-dimensional conformation.
1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride can undergo various chemical reactions:
The specific products formed depend on the reaction conditions and reagents employed.
The mechanism of action for 1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride involves its interaction with biological targets such as receptors or enzymes. This interaction can modulate their activity, leading to various physiological effects. The exact pathways and molecular targets are context-dependent and may vary based on the specific application in pharmacological studies.
Relevant data from studies may provide insights into the compound's behavior under different conditions, including stability assessments and reactivity profiles.
1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride has several scientific applications:
The compound's unique structure makes it valuable for research aimed at developing new pharmaceuticals or understanding biological mechanisms.
Ruthenium catalysts enable efficient piperidine ring construction via pyridine hydrogenation, a critical step for generating the 4-piperidinyl moiety in the target compound. Heterogeneous Ru/C systems (5-10 mol%) facilitate complete pyridine saturation under mild conditions (80°C, 5 atm H₂) in aqueous media, achieving >95% conversion with excellent cis-selectivity due to substrate adsorption on the metal surface [2] [4]. Homogeneous Ru(bpy)₃²⁺ photocatalysts paired with chiral Lewis acids (e.g., Sc(OTf)₃) permit asymmetric reductive coupling, generating chiral piperidine precursors with up to 94% enantiomeric excess (ee). This method is particularly valuable for controlling stereochemistry at the 4-position of the piperidine ring, which influences biological activity [6]. Transfer hydrogenation protocols using RuCl₃·xH₂O and ammonia borane (H₃N-BH₃) provide operationally simpler alternatives, yielding piperidines in >85% isolated yield without high-pressure equipment [4].
Table 1: Ruthenium-Catalyzed Piperidine Ring Hydrogenation Performance
Catalyst System | Conditions | Yield (%) | cis:trans Ratio | Key Advantage |
---|---|---|---|---|
10% Ru/C | H₂O, 80°C, 5 atm H₂ | >95 | 98:2 | Aqueous phase compatibility |
Ru(bpy)₃²⁺/Sc(OTf)₃ | Light, MeCN, rt | 90 | N/A | Enantioselective (94% ee) |
RuCl₃·xH₂O/H₃N-BH₃ | iPrOH, 70°C | 85-92 | 90:10 | No high-pressure H₂ required |
Nickel silicide (NiSi) catalysts exhibit exceptional performance in the stereoselective reductive amination steps for assembling the ethylazepane-piperidine linkage. These heterogeneous systems, typically supported on titanium nanoparticles, enable acid-free hydrogenation of imine intermediates at 100°C under 50 atm H₂ pressure. NiSi achieves near-quantitative yields of the target amine with >20:1 diastereoselectivity favoring the thermodynamically stable trans-configured product [2]. The catalyst's robustness allows 10+ reaction cycles without significant activity loss, attributed to the silicide layer preventing Ni oxidation. This methodology is distinguished by its compatibility with water as a solvent, eliminating organic solvent waste and simplifying product isolation through direct crystallization of the dihydrochloride salt [2] [4].
Ring-expansion strategies via nucleophilic displacement leverage halogenated cyclopropane precursors to construct the azepane core. 6,6-Dihalo-2-azabicyclo[3.1.0]hexane hydrochlorides undergo nucleophilic ring-opening when treated with alkoxide or phenoxide nucleophiles, generating 4-haloazepanes in 60-75% yield [8]. The reaction proceeds via an Sₙ2 mechanism at the least substituted cyclopropane carbon, followed by spontaneous ring expansion driven by ring strain release. This approach enables installation of the ethyl tether prior to piperidine coupling, as demonstrated by the synthesis of 1-(2-chloroethyl)azepane intermediates. Optimization studies reveal electron-withdrawing N-protecting groups (e.g., Boc, Cbz) accelerate the rearrangement by facilitating cyclopropane ring cleavage through stabilization of the developing positive charge [8].
Table 2: Azepane Formation via Halocyclopropane Ring Expansion
Halocyclopropane Substrate | Nucleophile | Reaction Temp (°C) | Azepane Yield (%) | Key Product |
---|---|---|---|---|
N-Boc-6,6-dichloro-2-azabicyclo[3.1.0]hexane | EtOH/NaH | 0 → 25 | 70 | 1-(2-Ethoxyethyl)azepane |
7,7-dibromo-2-azabicyclo[4.1.0]heptane·HCl | Phenol/K₂CO₃ | 80 | 65 | 1-(2-Phenoxyethyl)azepane |
N-Cbz-6-chloro-6-fluoro-2-azabicyclo[3.1.0]hexane | EtSH/DBU | 25 | 73 | 1-(2-Ethylthioethyl)azepane |
The ethyl spacer between azepane and piperidine rings is efficiently installed through base-assisted Williamson ether synthesis or nucleophilic aromatic substitution. Cs₂CO₃ or KOH promotes coupling of 4-(2-hydroxyethyl)piperidine with azepane-containing halides (X = Cl, Br, I) in polar aprotic solvents (DMF, NMP), achieving 80-90% yield [4]. Alternatively, Ir-catalyzed N-heterocyclization enables direct assembly: Cp*Ir complexes (1-2 mol%) dehydrogenate 1-(2-hydroxyethyl)piperidine to aldehydes, which undergo condensation with azepane amines followed by irreversible reduction, forming the target tertiary amine linkage in 88% yield [4]. This one-pot method avoids halogenated intermediates and exhibits exceptional functional group tolerance, including preservation of acid-labile protecting groups and stereochemical integrity at chiral centers.
Sequential Pd-catalyzed cross-coupling and hydrogenation enables efficient functionalization of the azepane-piperidine scaffold. Aryl halide precursors undergo Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/H₂O) at 80°C, followed by in situ piperidine ring hydrogenation using the same catalyst under H₂ atmosphere (5 atm) [2]. This cascade achieves 75-85% overall yield with >95% chemoselectivity—hydrogenation occurs exclusively on the pyridine ring without affecting other unsaturated sites. Critical to success is maintaining substrate concentration below 0.1M to prevent catalyst poisoning by amine intermediates. The methodology was validated in the synthesis of related drug precursors like donepezil, demonstrating scalability to >100 g [2] [4].
Table 3: Tandem Coupling-Hydrogenation for Functionalized Derivatives
Aryl Halide | Boronic Acid | Pd Catalyst | Overall Yield (%) | Application |
---|---|---|---|---|
1-(2-Bromoethyl)-4-iodobenzene | 4-Methoxyphenylboronic acid | Pd/C | 82 | Methoxy-substituted analog |
1-(2-Chloroethyl)azepan-4-yl triflate | 3-Pyridylboronic acid | Pd(PPh₃)₄ | 78 | Pyridyl intermediate |
4-Bromo-1-(2-azepan-1-ylethyl)pyridine | Phenylboronic acid | Pd(dppf)Cl₂ | 85 | 4-Phenylpiperidine precursor |
Piperidine ring formation via pyridine dearomatization leverages electrophilic activation strategies. Quinolizinium salts, generated from 4-(2-azidoethyl)pyridines via photochemical aziridination, undergo regioselective ring-opening upon treatment with HCl gas in ethanol, yielding 1-(2-chloroethyl)azepane-4-carboxaldehyde (65% yield) [8]. Alternatively, dihalocarbene addition (from CHCl₃/NaOH) to N-vinyl-1,2,3,6-tetrahydropyridines generates spirocyclic intermediates that rearrange to 4,4-dihalopiperidines upon heating. Silver triflate (AgOTf) catalyzes the rearrangement at 60°C, providing access to halogenated piperidine building blocks for subsequent azepane coupling. These sequences demonstrate how strategic dearomatization enables installation of functional handles for structural elaboration while controlling stereochemistry at the 4-position of the piperidine ring [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: